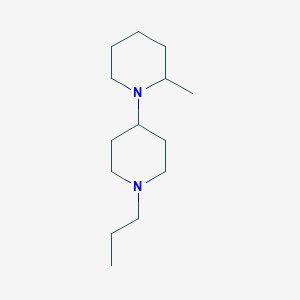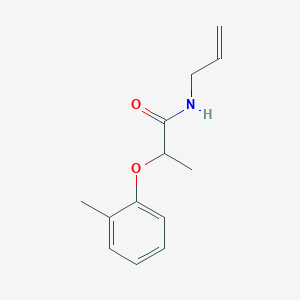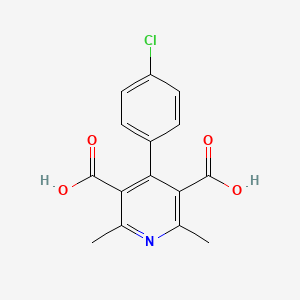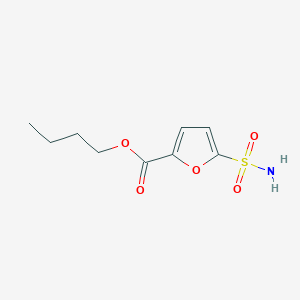![molecular formula C28H21NO3 B5193485 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one, also known as ONO-8130, is a compound that has been synthesized for scientific research purposes. It belongs to the class of oxazolone derivatives and has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to exert its effects through the inhibition of the NF-kB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses, and its dysregulation has been implicated in various diseases. 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-kB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to inhibit the activation of immune cells such as macrophages and T cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. For example, its low solubility in water can make it difficult to use in certain assays, and its potential toxicity at high doses may limit its use in certain in vivo studies.
Orientations Futures
There are several potential future directions for the study of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its anti-cancer properties and its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one and its potential use in other disease conditions.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 4-methylphenylhydrazine with 2-(1-naphthylmethoxy)benzaldehyde to form the corresponding hydrazone. This is followed by the reaction of the hydrazone with ethyl bromoacetate to yield the oxazolone derivative 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-19-13-15-21(16-14-19)27-29-25(28(30)32-27)17-22-8-3-5-12-26(22)31-18-23-10-6-9-20-7-2-4-11-24(20)23/h2-17H,18H2,1H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKZNGPLNLWNLU-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)

![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)

![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)

![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)
